molecular formula C15H19N5O2S B2804059 N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide CAS No. 1421481-72-2

N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide

Cat. No. B2804059
CAS RN: 1421481-72-2
M. Wt: 333.41
InChI Key: LDQQAGXNUFRECZ-UHFFFAOYSA-N
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Description

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds were evaluated for their bioactivities, and most of them displayed moderate acetylcholinesterase inhibitory activities in vitro .


Synthesis Analysis

The synthesis of these compounds involved the design and creation of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The final compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by various methods including NMR spectroscopy .

Scientific Research Applications

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives represent a versatile scaffold in medicinal chemistry, having shown potential in the development of treatments for CNS disorders. They demonstrate "druglikeness" through successful progression to late-stage clinical trials for CNS disorders. Despite their proven potential, these derivatives are often narrowly viewed as "CNS structures," suggesting an underestimation of their broader therapeutic applicability. The review by Maia et al. (2012) highlights the necessity for diversified research applications beyond CNS-targeted therapeutics, emphasizing the molecular flexibility of N-phenylpiperazine derivatives to yield new classes of hits and prototypes for various therapeutic fields through appropriate substitution patterns. This underscores the potential for pharmacokinetic and pharmacodynamic improvements across multiple therapeutic areas, advocating for a growth in the diversification of applications for this chemical scaffold (Maia, Tesch, & Fraga, 2012).

Heterocyclic N-oxides in Drug Development

Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, are highlighted for their significance in organic synthesis, catalysis, and drug applications due to their versatility as synthetic intermediates and biological importance. These compounds have shown potential in forming metal complexes, designing catalysts, asymmetric synthesis, and exhibiting biological activities such as anticancer, antibacterial, and anti-inflammatory effects. Li et al. (2019) provide an overview of the organic synthesis, medicinal application potential, and the importance of heterocyclic N-oxide derivatives in various domains, suggesting their continued relevance in advanced chemistry and drug development investigations. This review suggests the ongoing utility and interest in these derivatives for generating novel compounds with enhanced activities and minimal toxicity (Li et al., 2019).

Pyrimidines in Anti-inflammatory Research

Rashid et al. (2021) focus on the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. Pyrimidines have been recognized for their diverse pharmacological effects, including anti-inflammatory properties. The review summarizes recent developments in the synthesis of pyrimidines and their attributed anti-inflammatory effects, highlighting their inhibitory actions against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This comprehensive analysis provides insights into the potent anti-inflammatory activities of pyrimidines and outlines research directions for developing new pyrimidine analogs as anti-inflammatory agents with reduced toxicity (Rashid et al., 2021).

Mechanism of Action

Target of Action

The primary target of N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound has been shown to inhibit AChE, thereby increasing the level of ACh, a neurotransmitter that plays an important role in learning and memory .

Mode of Action

N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide interacts with AChE by binding to its active site, inhibiting the enzyme’s ability to hydrolyze ACh . This results in an increase in the level of ACh. The compound has been shown to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through ACh. By preventing the breakdown of ACh, the compound enhances cholinergic neurotransmission, which is beneficial for cognitive functions .

Result of Action

The inhibition of AChE by N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)methanesulfonamide leads to an increase in the level of ACh . This can result in enhanced cognitive functions, as ACh is a key neurotransmitter involved in learning and memory . Therefore, this compound could potentially be beneficial in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Future Directions

The research suggests that compound 6g could be considered as a lead compound for the development of AD drugs . This indicates potential future directions for the development of new therapeutic agents for Alzheimer’s disease.

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-23(21,22)18-13-11-16-15(17-12-13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQQAGXNUFRECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide

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